Tasisulam-Natrium

Übersicht

Beschreibung

Tasisulam sodium is a small molecule antitumor agent with a novel mechanism of action. It is currently being investigated for its potential in treating various human cancers. Tasisulam sodium induces apoptosis via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death .

Wissenschaftliche Forschungsanwendungen

Tasisulam-Natrium hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Sulfonamidchemie und ihre Reaktivität zu untersuchen.

Biologie: Forscher verwenden es, um zelluläre Apoptosemechanismen und die Rolle des intrinsischen Weges zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch einen zweifachen Mechanismus, der mitotische Katastrophe und Antiangiogenese umfasst. Es induziert Apoptose über den intrinsischen Weg, was zur Freisetzung von Cytochrom c und zum kaspaseabhängigen Zelltod führt. Zusätzlich blockiert es die vaskuläre endotheliale Wachstumsfaktor-, epidermale Wachstumsfaktor- und Fibroblastenwachstumsfaktor-induzierte Endothelzellstrangbildung und trägt so zu seinen antiangiogenen Eigenschaften bei .

Wirkmechanismus

Target of Action

Tasisulam sodium, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle, leading to an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression . This results in G2-M accumulation and subsequent apoptosis .

Mode of Action

Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Biochemical Pathways

The primary biochemical pathway affected by tasisulam sodium is the intrinsic apoptosis pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that initiate cell death . Tasisulam sodium also affects angiogenesis, the process by which new blood vessels form from pre-existing ones .

Pharmacokinetics

Tasisulam sodium exhibits a biexponential disposition with a predicted distribution half-life of 0.3 hours to 2.8 hours and a median terminal elimination half-life of 10 days . This long half-life is likely due to its high-affinity albumin binding . The pharmacokinetic analysis indicated that Cmax negatively correlates with lean body weight (LBW) . Therefore, the dosing regimen was revised using a LBW-based algorithm targeting a specific Cmax .

Result of Action

The molecular effects of tasisulam sodium include the induction of apoptosis and the inhibition of mitotic progression . At the cellular level, tasisulam sodium causes an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also inhibits neovascularization and induces vascular normalization .

Action Environment

The action of tasisulam sodium can be influenced by environmental factors such as the presence of growth factors and the cellular environment . For instance, tasisulam sodium blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This suggests that the efficacy of tasisulam sodium may be influenced by the presence of these growth factors in the tumor microenvironment .

Biochemische Analyse

Biochemical Properties

Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, tasisulam sodium increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Cellular Effects

Tasisulam sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, tasisulam sodium blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.

Molecular Mechanism

The molecular mechanism of tasisulam sodium involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tasisulam sodium change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of tasisulam sodium vary with different dosages in animal models. In vivo studies have shown that tasisulam sodium displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of tasisulam sodium can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

Tasisulam sodium is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Transport and Distribution

Tasisulam sodium is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that tasisulam sodium is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of tasisulam sodium plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of tasisulam sodium is essential for optimizing its therapeutic potential and minimizing adverse effects.

Vorbereitungsmethoden

The synthesis of tasisulam sodium involves several steps, including the sulfonylation of a bromothiophene derivative and subsequent chlorination. The industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Tasisulam-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und seine biologische Aktivität verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Tasisulam-Natrium ist im Vergleich zu anderen Antitumormitteln aufgrund seines dualen Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Sunitinib: Ein Antitumormittel, das die vaskuläre endotheliale Wachstumsfaktor-gesteuerte Angiogenese auf der Ebene der Rezeptorkinase blockiert.

Sorafenib: Ein weiteres Antitumormittel mit antiangiogenen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.

Bevacizumab: Ein monoklonaler Antikörper, der den vaskulären endothelialen Wachstumsfaktor hemmt und in der Krebstherapie eingesetzt wird.

Die Kombination aus Induktion der mitotischen Katastrophe und Antiangiogenese von this compound unterscheidet es von diesen ähnlichen Verbindungen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

519055-63-1 |

|---|---|

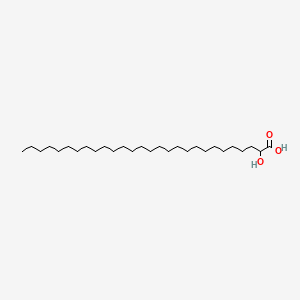

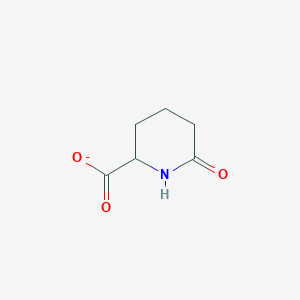

Molekularformel |

C11H6BrCl2NNaO3S2 |

Molekulargewicht |

438.1 g/mol |

IUPAC-Name |

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide |

InChI |

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16); |

InChI-Schlüssel |

QSRNOFDYCBMUHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)